molecular formula C5H3ClN4 B188529 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 28593-24-0

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B188529
CAS No.: 28593-24-0
M. Wt: 154.56 g/mol
InChI Key: OUNXXBYNOUBNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with cyclohexanone, O-(diethoxymethyl)oxime . The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The compound is stored under inert gas to prevent degradation.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has identified 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine as a promising scaffold for the development of new therapeutic agents.

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating bacterial infections. For example, ethyl this compound-3-carboxylate has shown effectiveness against certain bacterial strains and is being investigated for its anti-inflammatory properties .
  • Neurological Disorders : The compound serves as an intermediate in synthesizing drugs targeting neurological disorders. Its structural features may influence the interaction with biological targets involved in these conditions .
  • Cancer Treatment : Studies have explored the antiproliferative activity of triazolo derivatives against various cancer cell lines. These compounds are being evaluated for their ability to inhibit specific cancer pathways .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized to develop new herbicides and fungicides. Its application aims to improve crop yields and protect against pests:

  • Herbicide Development : The compound's unique chemical structure allows it to interact with plant metabolic pathways, potentially leading to the development of effective herbicides that can control weed growth without harming crops .
  • Fungicide Research : Similar to herbicides, its antifungal properties are being studied to create fungicides that can protect crops from fungal infections while minimizing environmental impact .

Material Science

The exploration of this compound in material science focuses on its potential in creating advanced materials:

  • Polymer Development : Researchers are investigating this compound for its ability to enhance the thermal stability and chemical resistance of polymers. This could lead to the development of materials suitable for high-performance applications in various industries .

Biochemistry

In biochemistry, this compound is employed in biochemical assays:

  • Enzyme Interaction Studies : The compound is used to study enzyme interactions and pathways. This research is crucial for drug discovery and understanding metabolic processes within organisms .

Environmental Science

The environmental applications of this compound involve assessing pollutant degradation:

  • Pollutant Assessment : Researchers utilize this compound to evaluate the degradation rates of pollutants in various environments. Its application contributes to environmental remediation efforts by identifying effective strategies for pollutant breakdown .

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
PharmaceuticalsAntimicrobial agents; neurological disorder treatments; cancer therapyDevelopment of effective therapeutic agents
Agricultural ChemistryHerbicides; fungicidesImproved crop yields; pest protection
Material ScienceAdvanced polymersEnhanced thermal stability; chemical resistance
BiochemistryEnzyme interaction studiesInsights into metabolic processes; drug discovery
Environmental SciencePollutant degradation assessmentContributions to environmental remediation efforts

Biological Activity

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.

This compound is characterized by its unique triazole-pyridazine framework which contributes to its reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cyclization processes.

Biological Activity Overview

The biological activities of this compound have been extensively studied. Key findings include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies have indicated its effectiveness against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. The most potent derivatives have shown an EC50 value of 0.17 μM against this pathogen .
  • Anticancer Potential : Research indicates that derivatives of this compound may act as selective inhibitors of tankyrases (TNKSs), which are implicated in cancer progression. Compounds with the triazolo[4,3-b]pyridazine scaffold demonstrated low nanomolar IC50 values against TNKSs while showing minimal cross-reactivity with other PARP family proteins .
  • Mechanism of Action : The mechanism involves the interaction with specific enzymes and receptors, leading to inhibition of critical pathways in pathogens and cancer cells. For instance, the compound's ability to inhibit the hERG ion channel has raised concerns regarding cardiotoxicity at higher concentrations; however, modifications in structure have improved selectivity and reduced toxicity .

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications to the triazolo[4,3-b]pyridazine core influence biological activity:

  • Substituent Variations : Substituting different groups at positions 6 or 8 on the triazolo ring has been shown to significantly affect potency. Compounds lacking specific nitrogen atoms or possessing bulky substituents generally exhibited reduced activity .
  • Comparative Analysis : A comparative analysis with similar compounds such as 6-Chloro-[1,2,4]triazolo[3,4-f]pyridazine revealed that structural variations impact both efficacy and selectivity towards biological targets. For example, derivatives with methyl substitutions at specific positions demonstrated enhanced potency against C. parvum compared to their unsubstituted counterparts .

Case Studies

Several case studies illustrate the compound's potential:

  • Antimicrobial Efficacy : A study evaluated a series of triazolopyridazine analogs against C. parvum, identifying lead compounds with improved efficacy and safety profiles suitable for further development as therapeutic agents for cryptosporidiosis .
  • Cancer Research : In another study focusing on TNKS inhibition, a derivative was identified that effectively inhibited TNKS-1 and TNKS-2 with low nanomolar potency while showing minimal off-target effects on other PARP proteins. This selectivity positions it as a promising candidate for cancer therapy targeting Wnt signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, and what intermediates are critical?

The synthesis typically involves cyclization reactions of 3-chloro-6-hydrazinopyridazine with reagents like triethyl orthoacetate or chloroacetyl chloride. For example:

  • Intermediate 3-chloro-6-hydrazinopyridazine reacts with triethyl orthoacetate in acetic acid under reflux to yield 6-chloro-3-methyl derivatives (e.g., compound 5 ) .
  • Cyclization with chloroacetyl chloride forms 6-chloro-3-chloromethyl derivatives (e.g., compound 1 ) .
    Key intermediates include 3-chloro-6-hydrazinopyridazine and ethyl ethoxymethylenemalonate. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be tightly controlled to avoid side products like 2 .

Q. How is the structure and purity of this compound validated experimentally?

  • X-ray crystallography confirms planar molecular geometry and intramolecular interactions (e.g., C–H⋯N hydrogen bonds) .
  • HPLC with a C18 column (mobile phase: 5:95 ACN:H2O + 0.1% H3PO4) ensures purity, with retention times around 2.1 minutes .
  • NMR spectroscopy (1H, 13C) and elemental analysis are standard for functional group verification .

Advanced Research Questions

Q. How do substituents at the 3-position influence biological activity?

Derivatives with aryl or alkyl groups at the 3-position (e.g., 3-methylphenyl, 2,6-difluorophenyl) show enhanced antiproliferative activity. For example:

  • 3-(2,6-Difluorophenyl) derivatives exhibit activity against cancer cell lines via kinase inhibition .
  • Substituent polarity and steric effects modulate binding to biological targets. Systematic SAR studies using substituents like R1=H, 4-F; R2=Et reveal trends in potency .

Q. What experimental strategies resolve contradictions in reaction yields or product distributions?

  • Reaction optimization : Varying stoichiometry (e.g., excess chloroacetyl chloride) or solvents (DMF vs. acetic acid) reduces side products like 2 .
  • Protecting groups : Introducing temporary protecting groups on reactive sites (e.g., NH2) improves regioselectivity .
  • DoE (Design of Experiments) : Systematic screening of parameters (temperature, catalyst loading) identifies optimal conditions .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

  • π–π stacking (centroid distance: 3.699 Å) and C–H⋯N hydrogen bonds enhance thermal stability but reduce solubility. These interactions are critical for crystallinity and formulation design .
  • Weak C–Cl bond localization (bond length: 1.732 Å) may influence reactivity in nucleophilic substitution .

Q. What methodologies are used to assess antiproliferative mechanisms?

  • In vitro assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
  • Mechanistic studies : Flow cytometry for apoptosis/necrosis profiling and Western blotting to identify kinase inhibition pathways .

Q. How can synthetic byproducts be minimized during scale-up?

  • Continuous flow chemistry : Automated systems maintain precise control of reaction parameters (e.g., residence time, mixing) .
  • Purification techniques : Column chromatography or recrystallization from ethanol/water mixtures removes impurities like unreacted hydrazine derivatives .

Q. Methodological Notes

  • Safety : Handle 6-chloro derivatives in fume hoods; use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Data validation : Cross-reference HPLC, NMR, and crystallographic data to confirm structural assignments .
  • Theoretical frameworks : Link SAR studies to computational models (e.g., DFT for bond localization analysis) to predict activity .

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXXBYNOUBNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310571
Record name 6-chloro[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28593-24-0
Record name 28593-24-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED5NK55VZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.